molecular formula C10H19N B13511356 rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine

Cat. No.: B13511356
M. Wt: 153.26 g/mol
InChI Key: CRKTWZGQPZQXHF-ULKQDVFKSA-N
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Description

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine: is a compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[6.1.0]nonane framework provides a rigid and strained structure, which can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine typically involves the formation of the bicyclo[6.1.0]nonane core followed by the introduction of the methanamine group. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The methanamine group can then be introduced through various amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution can lead to a variety of substituted amines.

Scientific Research Applications

rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions of rigid bicyclic structures with biological molecules.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Uniqueness: rac-1-[(1R,8S,9R)-bicyclo[6.1.0]nonan-9-yl]methanamine is unique due to its specific methanamine group, which provides distinct reactivity and potential applications compared to other bicyclo[6.1.0]nonane derivatives.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]nonanyl]methanamine

InChI

InChI=1S/C10H19N/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-10H,1-7,11H2/t8-,9+,10?

InChI Key

CRKTWZGQPZQXHF-ULKQDVFKSA-N

Isomeric SMILES

C1CCC[C@H]2[C@H](C2CN)CC1

Canonical SMILES

C1CCCC2C(C2CN)CC1

Origin of Product

United States

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